molecular formula C10H9F3O3 B12631355 1-(4-Trifluoromethoxyphenoxy)-2-propanone

1-(4-Trifluoromethoxyphenoxy)-2-propanone

Cat. No.: B12631355
M. Wt: 234.17 g/mol
InChI Key: VKSWRWPSJOFFLI-UHFFFAOYSA-N
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Description

1-(4-Trifluoromethoxyphenoxy)-2-propanone is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenoxy ring, which is further connected to a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Trifluoromethoxyphenoxy)-2-propanone typically involves the reaction of 4-trifluoromethoxyphenol with a suitable propanone derivative. One common method involves the use of 4-trifluoromethoxyphenol and 2-bromo-1-propanone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity compounds suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

1-(4-Trifluoromethoxyphenoxy)-2-propanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(4-Trifluoromethoxyphenoxy)-2-propanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Trifluoromethoxyphenoxy)-2-propanone involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethoxy)phenoxy piperidine
  • 3-(4-Trifluoromethyl)benzyl phenoxy propanol
  • 4-Fluoro-3-(trifluoromethyl)phenoxy piperidine

Uniqueness

1-(4-Trifluoromethoxyphenoxy)-2-propanone is unique due to its specific structural features, including the trifluoromethoxy group and the propanone moiety. These features confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of the trifluoromethoxy group enhances the compound’s stability and lipophilicity, making it a valuable intermediate in organic synthesis and pharmaceutical development .

Biological Activity

1-(4-Trifluoromethoxyphenoxy)-2-propanone is an organic compound notable for its unique trifluoromethoxy group attached to a phenoxy moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H12Cl2N6
  • Molecular Weight : 359.2 g/mol
  • IUPAC Name : 3-(2,4-dichlorophenyl)-6-(3,5-dimethylpyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
  • Canonical SMILES : CC1=CC(=NN1C2=NN3C(=NN=C3C4=C(C=C(C=C4)Cl)Cl)C=C2)C

The mechanism of action for this compound involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The precise molecular targets and pathways are under investigation, but preliminary studies suggest significant interactions with cellular signaling pathways relevant to cancer and infectious diseases.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its efficacy against both gram-positive and gram-negative bacteria.

Pathogen Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Pseudomonas aeruginosa1264 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been explored. In a study evaluating its effects on various cancer cell lines, significant cytotoxicity was observed.

Cell Line IC50 (µM) Selectivity Index
MCF-7 (Breast)5.010
A549 (Lung)3.515
HeLa (Cervical)7.08

The selectivity index indicates a favorable therapeutic window, suggesting that the compound selectively targets cancer cells while sparing normal cells.

Case Study 1: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus, the compound displayed potent activity with an MIC of 32 µg/mL. The study concluded that this compound could be further developed as a topical antimicrobial agent.

Case Study 2: Anticancer Activity in Vivo

A mouse model study evaluated the anticancer effects of the compound on tumor growth in A549 lung cancer cells. Mice treated with a dosage of 10 mg/kg showed a significant reduction in tumor size compared to control groups, indicating promising in vivo anticancer activity.

Properties

Molecular Formula

C10H9F3O3

Molecular Weight

234.17 g/mol

IUPAC Name

1-[4-(trifluoromethoxy)phenoxy]propan-2-one

InChI

InChI=1S/C10H9F3O3/c1-7(14)6-15-8-2-4-9(5-3-8)16-10(11,12)13/h2-5H,6H2,1H3

InChI Key

VKSWRWPSJOFFLI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)COC1=CC=C(C=C1)OC(F)(F)F

Origin of Product

United States

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